molecular formula C22H25NO5 B12828170 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid

Cat. No.: B12828170
M. Wt: 383.4 g/mol
InChI Key: KARXIVGDONLUPS-OAHLLOKOSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc group.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: Used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during chain assembly and is removed under basic conditions to reveal the free amino group, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ethoxypentanoic acid is unique due to its specific structure, which includes an ethoxy group on the pentanoic acid chain. This structural feature can influence its reactivity and the properties of the peptides synthesized using this compound.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(3R)-5-ethoxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C22H25NO5/c1-2-27-12-11-15(13-21(24)25)23-22(26)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,2,11-14H2,1H3,(H,23,26)(H,24,25)/t15-/m1/s1

InChI Key

KARXIVGDONLUPS-OAHLLOKOSA-N

Isomeric SMILES

CCOCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCOCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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